MKK3/6-IN-6
Description
Properties
Molecular Formula |
C11H8N4OS |
|---|---|
Molecular Weight |
244.27 |
IUPAC Name |
1-Isothiazol-5-yl-imidazo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H8N4OS/c12-10(16)11-14-9(8-4-5-13-17-8)7-3-1-2-6-15(7)11/h1-6H,(H2,12,16) |
InChI Key |
YTNDIPNEFMPJKF-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC(C2=CC=NS2)=C3C=CC=CN31)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MKK3/6-IN-6; MKK3/6-IN-6; MKK3/6-IN-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiazolidinediones (TZDs) and Derivatives
Mechanism : TZDs (e.g., ciglitazone, troglitazone) activate p38 via MKK3/6-dependent pathways but also exhibit peroxisome proliferator-activated receptor (PPAR)-independent effects. Their 2-derivatives (e.g., 2-ciglitazone, 2-troglitazone) show reduced efficacy in activating CaMKII, leading to weaker MKK3/6 and p38 phosphorylation compared to parent compounds .
Key Differences :
- Specificity : TZDs broadly affect PPAR and CaMKII pathways, whereas MKK3/6-IN-6 directly targets MKK3/6.
- Efficacy : 2-TZDs fail to activate MKK3/6-p38 as effectively as ciglitazone or troglitazone, while this compound potently inhibits this axis .
Table 1 : TZDs vs. This compound
| Compound | Target | Mechanism | Efficacy (p38 Activation) |
|---|---|---|---|
| Ciglitazone | PPAR, CaMKII, MKK3/6 | Indirect activation | High (Parent compound) |
| 2-Ciglitazone | CaMKII | Weak CaMKII/MKK3/6 activation | Low |
| This compound | MKK3/6 | Direct inhibition | N/A (Inhibitor) |
JNK Pathway Inhibitors (e.g., JNK-IN-8)
Mechanism : JNK-IN-8 inhibits c-Jun N-terminal kinase (JNK), which intersects with MKK3/6-p38 signaling. In MKK3-deficient preadipocytes, JNK-IN-8 reduces IL6 expression, suggesting cross-talk between JNK and MKK3/6 pathways .
Key Differences :
TAK1-MKK3/6 Interaction Disruptors (e.g., AHR Agonists)
Mechanism : The aryl hydrocarbon receptor (AHR) binds TAK1 and MKK3/6, disrupting their interaction and impairing IL-17-mediated inflammation. This indirect inhibition contrasts with this compound’s direct enzymatic blockade .
Key Differences :
Dominant-Negative MKK3/6 Constructs
Mechanism: Dominant-negative MKK3/6 mutants suppress TGF-β1-induced Smad enhancer activity, mimicking pharmacological inhibition. Key Differences:
Multi-Kinase Inhibitors (e.g., Sorafenib Combinations)
Mechanism: Sorafenib, a Raf kinase inhibitor, synergizes with MKK3/6 activators (e.g., MKK3/6E plasmid) to reduce hepatocellular carcinoma (HCC) cell viability. In contrast, this compound would antagonize this pathway . Key Differences:
- Combination Strategy : MKK3/6 activation enhances sorafenib’s efficacy, whereas this compound would require different partners (e.g., p38 inhibitors).
- Therapeutic Outcome : MKK3/6 activation promotes apoptosis in HCC, while inhibition may benefit diseases driven by p38 overactivation .
Research Findings and Clinical Implications
- Cancer : this compound suppresses NSCLC tumor growth by blocking the OSGIN1-MKK3/6-p38 axis, overcoming gefitinib resistance .
- Inflammation : AHR-mediated TAK1-MKK3/6 disruption and this compound both attenuate IL-17 signaling but via distinct mechanisms .
- Hypoxia : MKK3/6 is essential for HIF-1 activation under hypoxia, suggesting this compound could target angiogenesis in solid tumors .
Table 2 : Therapeutic Applications of MKK3/6-Targeting Compounds
Q & A
Q. How to ethically manage data ownership in collaborative this compound research?
- Methodological Answer :
- Pre-Project Agreements : Define data ownership, authorship criteria, and publication rights in writing.
- Centralized Databases : Use platforms like LabArchives for real-time data sharing and version control.
- Ethics Compliance : Adhere to institutional guidelines for conflict of interest and dual-use research declarations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
